molecular formula C37H60O10 B1254097 Mycoticin B

Mycoticin B

Cat. No. B1254097
M. Wt: 664.9 g/mol
InChI Key: JJEXXRLQYFLSMX-XJAIKKNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycoticin B is a natural product found in Streptomyces ruber and Streptomyces alboflavus with data available.

Scientific Research Applications

Mycotoxins in Agriculture and Food Safety

Biochemical and Biological Activity of Mycotoxins

Mycotoxins, such as enniatin B, are produced by Fusarium fungi and have various applications due to their antibacterial, antihelmintic, antifungal, herbicidal, and insecticidal properties. Despite their potential toxic effects on humans, especially with chronic exposure, research on their biochemical and biological activities continues to explore their applications and impacts (Prosperini et al., 2017).

Prevention of Mycotoxin Contamination

Strategies to prevent mycotoxin contamination in food and animal feed include enhancing field management, utilizing resistance varieties, and applying biological and chemical agents. Understanding these strategies is essential for minimizing the presence of harmful mycotoxins in the food supply (Kabak et al., 2006).

Biological Control of Mycotoxins

The use of mycoparasites as biological control agents represents an eco-friendly solution to control mycotoxin production in crops. This approach focuses on preventing diseases in crops and mycotoxin contamination in grain, food, and feed, thereby enhancing food safety and reducing economic losses (Kim & Vujanovic, 2016).

Detection and Analysis of Mycotoxins

High-Resolution Mass Spectrometry

The determination of mycotoxins in biological samples using high-resolution mass spectrometry (HRMS) allows for the screening of untargeted compounds and provides a high degree of structural confirmation. This method shows promise for identifying and characterizing mycotoxins in contaminated crops and food products (Arroyo‐Manzanares et al., 2021).

Management and Mitigation Strategies

Detoxification Technologies

Innovative technologies and strategies for detoxifying mycotoxins in animal feed include adsorption, chemical treatment, and bio-transformation. These approaches aim to decrease the bioavailability of mycotoxins and mitigate their harmful effects, contributing to safer animal feed and food products (Zhu et al., 2016).

Omics Tools in Mycotoxin Research

Omics technologies, such as genomics, proteomics, and metabolomics, offer comprehensive tools for understanding the production, detection, and management of mycotoxins. These approaches can enhance the identification of mycotoxins and the development of strategies to mitigate their presence in crops and food products (Eshelli et al., 2018).

properties

Product Name

Mycoticin B

Molecular Formula

C37H60O10

Molecular Weight

664.9 g/mol

IUPAC Name

(3E,5Z,7E,9E,11Z,29E)-32-butan-2-yl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one

InChI

InChI=1S/C37H60O10/c1-5-25(2)37-26(3)17-18-28(38)19-29(39)20-30(40)21-31(41)22-32(42)23-33(43)24-35(45)27(4)34(44)15-13-11-9-7-6-8-10-12-14-16-36(46)47-37/h6-14,16-18,25-35,37-45H,5,15,19-24H2,1-4H3/b8-6+,9-7+,12-10-,13-11-,16-14+,18-17+

InChI Key

JJEXXRLQYFLSMX-XJAIKKNQSA-N

Isomeric SMILES

CCC(C)C1C(/C=C/C(CC(CC(CC(CC(CC(CC(C(C(C/C=C\C=C\C=C\C=C/C=C/C(=O)O1)O)C)O)O)O)O)O)O)O)C

Canonical SMILES

CCC(C)C1C(C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)C

synonyms

mycoticin B
mycoticin-B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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